molecular formula C13H15ClN4S B10872646 N-(3-chloro-2-methylphenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]thiourea

N-(3-chloro-2-methylphenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]thiourea

Cat. No.: B10872646
M. Wt: 294.80 g/mol
InChI Key: AEAIPSMYKUHSST-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-N’-[2-(1H-imidazol-4-yl)ethyl]thiourea, commonly referred to as clotrimazole , belongs to the class of imidazole antifungal agents. It exhibits potent antifungal, antibacterial, and antiparasitic properties. Clotrimazole is widely used in medicine, agriculture, and industry due to its versatile characteristics.

Preparation Methods

Synthetic Routes::

    Chlorination of 2-methylbenzene (o-xylene): The synthesis begins with chlorination of o-xylene to form 3-chloro-2-methylbenzene.

    Imidazole Alkylation: The alkylation of imidazole with 3-chloro-2-methylbenzene yields the desired compound.

    Thiourea Formation: The reaction of the imidazole-substituted benzene with thiourea leads to N-(3-chloro-2-methylphenyl)-N’-[2-(1H-imidazol-4-yl)ethyl]thiourea.

Industrial Production:: Clotrimazole is industrially synthesized using these methods, ensuring high purity and yield.

Chemical Reactions Analysis

Clotrimazole undergoes several reactions:

    Oxidation: It can be oxidized to form various derivatives.

    Reduction: Reduction of the imidazole ring can yield novel compounds.

    Substitution: Clotrimazole can undergo halogenation or other substitution reactions. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine).

Major products:

    2-Methylbenzene: A precursor in the synthesis.

    Imidazole derivatives: Various imidazole-substituted compounds.

Scientific Research Applications

Medicine::

    Antifungal Agent: Clotrimazole treats fungal infections (e.g., candidiasis, ringworm) by inhibiting ergosterol synthesis.

    Topical Creams: Used for skin and mucous membrane infections.

    Oral Troches: Treats oral thrush.

Biology::

    Cell Membrane Disruption: Clotrimazole affects cell membrane integrity in fungi.

    Antiparasitic Activity: It shows efficacy against certain protozoa.

Industry::

    Preservative: Added to cosmetics, paints, and textiles.

    Agriculture: Used as a fungicide.

Mechanism of Action

Clotrimazole inhibits the enzyme 14α-demethylase , disrupting ergosterol biosynthesis in fungal cell membranes. This leads to membrane instability and cell death.

Comparison with Similar Compounds

Clotrimazole stands out due to its broad-spectrum activity and safety profile. Similar compounds include ketoconazole, miconazole, and econazole.

Properties

Molecular Formula

C13H15ClN4S

Molecular Weight

294.80 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-[2-(1H-imidazol-5-yl)ethyl]thiourea

InChI

InChI=1S/C13H15ClN4S/c1-9-11(14)3-2-4-12(9)18-13(19)16-6-5-10-7-15-8-17-10/h2-4,7-8H,5-6H2,1H3,(H,15,17)(H2,16,18,19)

InChI Key

AEAIPSMYKUHSST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NCCC2=CN=CN2

Origin of Product

United States

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